2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains an isoindole moiety, a thiazole ring, and a cyano group, which contribute to its diverse biological activities. The compound is classified under heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and sulfur atoms.
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide typically involves several key steps:
The molecular formula for 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide is , with a molecular weight of 295.32 g/mol. The IUPAC name for this compound is (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide. Key structural features include:
The InChI key for this compound is WTLMVDSBXYNRDW-KHPPLWFESA-N, and its SMILES representation is C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NC3=NC=CS3)/N=C2N.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity .
The mechanism by which 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide exerts its biological effects likely involves interactions with specific molecular targets:
The physical properties of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide include:
Chemical properties include:
These properties are crucial for determining the compound's applicability in various scientific contexts .
The applications of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide are primarily in medicinal chemistry:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7